molecular formula C3H5F3O3S B1294954 Ethyl trifluoromethanesulfonate CAS No. 425-75-2

Ethyl trifluoromethanesulfonate

Cat. No.: B1294954
CAS No.: 425-75-2
M. Wt: 178.13 g/mol
InChI Key: UVECLJDRPFNRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H5F3O3S. It is a colorless to yellow liquid known for its strong ethylating properties. This compound is widely used in organic synthesis due to its ability to introduce an ethyl group into various compounds. Its high reactivity makes it a valuable reagent in numerous chemical reactions .

Mechanism of Action

Target of Action

Ethyl trifluoromethanesulfonate (EtOTf) is a useful reagent used in organic synthesis . It is primarily targeted at a variety of compounds where it can be used to introduce an ethyl group . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .

Mode of Action

The mode of action of EtOTf involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with this compound . This reaction is facilitated by the strong electron-withdrawing ability of the trifluoromethanesulfonyl group, which makes it more reactive than conventional alkylating agents, such as chlorides or alkyl sulfonates .

Biochemical Pathways

The primary biochemical pathway involved in the action of EtOTf is the deesterification of sulfonylurea herbicides . The initial degradation products of certain sulfonylurea herbicides by certain strains were identified as corresponding deesterified derivatives, indicating a primary pathway of the deesterification of these herbicides .

Result of Action

The result of EtOTf’s action is the formation of a new compound with an introduced ethyl group . In the context of its use as a precursor to prepare ionic liquids with triflate anions, it results in the formation of the desired ionic liquid with a triflate anion .

Action Environment

The action of EtOTf can be influenced by various environmental factors. For instance, it is known to be moisture and air sensitive . Therefore, reactions involving EtOTf are typically carried out under anhydrous conditions and in an inert atmosphere to prevent its decomposition . Furthermore, due to its reactivity, EtOTf and other triflates need to be synthesized and handled under mild conditions to avoid side reactions such as elimination and rearrangement .

Biochemical Analysis

Biochemical Properties

Ethyl trifluoromethanesulfonate plays a significant role in biochemical reactions, primarily as an ethylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming ethylated products. This reaction is facilitated by the strong leaving group ability of the triflate anion. This compound is also used in the synthesis of ionic liquids, where it reacts with selected amines in the presence of a base to form ionic liquids with triflate anions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of 1,3-propanediol from crude glycerol by microbial consortia, indicating its impact on metabolic pathways . Additionally, its strong ethylating properties can lead to modifications in cellular proteins and nucleic acids, potentially altering their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to act as an ethylating agent. It forms covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of nucleic acids. This ethylation can lead to changes in the structure and function of these biomolecules, affecting their activity and interactions . The triflate anion, being a good leaving group, facilitates these reactions by stabilizing the transition state and enhancing the reaction rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be sensitive to moisture and air, which can lead to hydrolysis and degradation . Over time, this can result in a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can be detected in vivo up to 4 hours after administration, indicating its relatively short-lived presence in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting the replication of HIV-1 virus . At higher doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an ethylating agent. It is metabolized into trifluoroacetic acid by esterases, glycosidases, and/or oxidases . This metabolic conversion can influence the levels of metabolites and the overall metabolic flux within cells. The presence of trifluoromethanesulfonyl group enhances its reactivity, making it a potent agent in modifying metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its lipophilicity and reactivity. The compound’s ability to form covalent bonds with biomolecules can also affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, its ethylating activity can modify proteins and nucleic acids within the nucleus, affecting gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic anhydride with triethyl orthoformate. The reaction is typically carried out under an ice bath to maintain low temperatures, followed by a transfer to room temperature for completion. The reaction is monitored by nuclear magnetic resonance spectroscopy and is usually completed within 15 minutes. The product is then distilled under reduced pressure to obtain a colorless liquid with a high yield .

Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with this compound. This method is solvent- and halogen-free, making it environmentally friendly. The use of dimethyl and diethyl carbonate as sources for the ethyl groups further enhances the process’s efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl trifluoromethanesulfonate undergoes various chemical reactions, including nucleophilic substitutions and eliminations. Its strong electron-withdrawing trifluoromethanesulfonyl group enhances its reactivity compared to conventional alkylation reagents .

Common Reagents and Conditions:

    Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols under mild conditions to form ethylated products.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes in the presence of bases.

Major Products: The major products formed from these reactions include ethylated amines, ethers, and alkenes, depending on the specific nucleophile and reaction conditions used .

Scientific Research Applications

Ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce ethyl groups into various compounds.

    Biology and Medicine: this compound has shown potential as an antiviral agent, particularly in inhibiting the replication of HIV-1 virus.

    Industry: The compound is utilized in the production of synthetic resins such as polyurethane and polyacrylate.

Comparison with Similar Compounds

Ethyl trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonyl group, which significantly enhances its reactivity compared to other alkylation reagents. Similar compounds include:

This compound stands out due to its specific reactivity and applications in both chemical synthesis and biological research.

Properties

IUPAC Name

ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECLJDRPFNRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059979
Record name Ethyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-75-2
Record name Ethyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Ethyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
Ethyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Ethyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Ethyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.